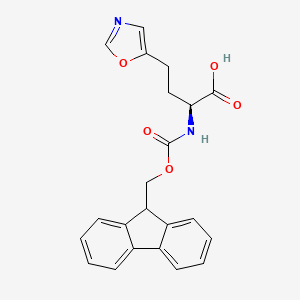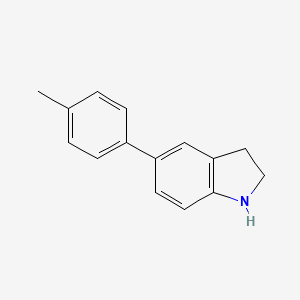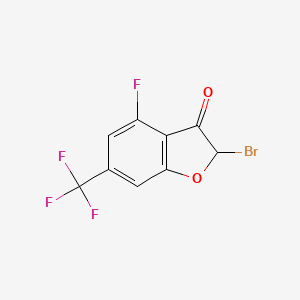![molecular formula C10H17FN2O4 B12851073 2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid](/img/structure/B12851073.png)
2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected azetidine ring and a fluoro-acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products
Substitution: Depending on the nucleophile used, products can include azido or thiocyanato derivatives.
Deprotection: Removal of the Boc group yields the free amine derivative.
Wissenschaftliche Forschungsanwendungen
2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules and potential drug candidates.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems.
Wirkmechanismus
The mechanism of action of 2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the azetidine ring can provide structural rigidity. The Boc group serves as a protecting group during synthesis and can be removed to reveal the active amine functionality.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid: Similar structure but lacks the fluoro group.
2-[3-(tert-Butoxycarbonylamino)azetidin-1-yl]-2-(2-naphthyl)acetic Acid: Contains a naphthyl group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in 2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid distinguishes it from other similar compounds. Fluorine atoms can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.
Eigenschaften
Molekularformel |
C10H17FN2O4 |
|---|---|
Molekulargewicht |
248.25 g/mol |
IUPAC-Name |
2-fluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-3-yl]acetic acid |
InChI |
InChI=1S/C10H17FN2O4/c1-9(2,3)17-8(16)13-10(4-12-5-10)6(11)7(14)15/h6,12H,4-5H2,1-3H3,(H,13,16)(H,14,15) |
InChI-Schlüssel |
XXGOMQFMKIAKRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(CNC1)C(C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12851001.png)







